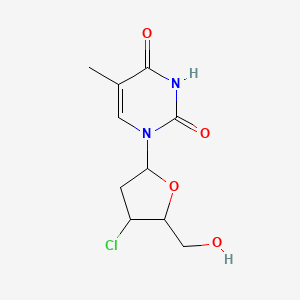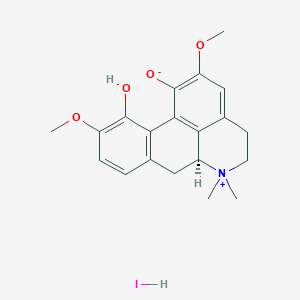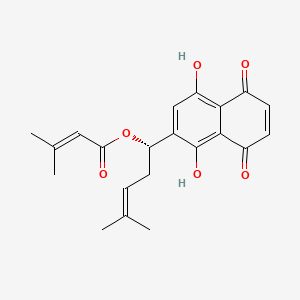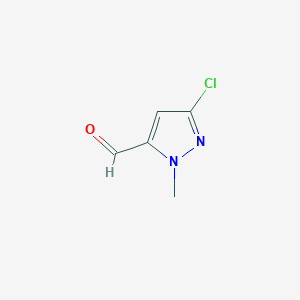
b-Cyclodextrin dihydrogen phosphate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
b-Cyclodextrin dihydrogen phosphate, sodium salt is a modified cyclodextrin compound. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds. The modification with dihydrogen phosphate and sodium salt enhances its solubility and functionality, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of b-Cyclodextrin dihydrogen phosphate, sodium salt typically involves the phosphorylation of b-Cyclodextrin. One common method includes reacting b-Cyclodextrin with phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the phosphorylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is purified through filtration, crystallization, and drying processes .
Chemical Reactions Analysis
Types of Reactions
b-Cyclodextrin dihydrogen phosphate, sodium salt can undergo various chemical reactions, including:
Substitution Reactions: The phosphate groups can participate in substitution reactions with other nucleophiles.
Complexation Reactions: The cyclodextrin cavity can form inclusion complexes with various guest molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and various nucleophiles. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, substitution reactions can yield phosphorylated derivatives, while complexation reactions result in inclusion complexes .
Scientific Research Applications
b-Cyclodextrin dihydrogen phosphate, sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of b-Cyclodextrin dihydrogen phosphate, sodium salt involves its ability to form inclusion complexes with guest molecules. The cyclodextrin cavity provides a hydrophobic environment that can encapsulate hydrophobic molecules, enhancing their solubility and stability. The phosphate groups contribute to the compound’s solubility and reactivity, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Hydroxypropyl b-Cyclodextrin: Another modified cyclodextrin with enhanced solubility and complexation abilities.
Sulfated b-Cyclodextrin: Used as a chiral mobile phase additive in chromatography, similar to b-Cyclodextrin dihydrogen phosphate, sodium salt.
Uniqueness
This compound is unique due to its specific modification with dihydrogen phosphate and sodium salt, which provides distinct solubility and reactivity properties. This makes it particularly useful in applications requiring enhanced solubility and the ability to form stable inclusion complexes .
Properties
Molecular Formula |
C42H63Na14O56P7 |
|---|---|
Molecular Weight |
2002.6 g/mol |
IUPAC Name |
tetradecasodium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(phosphonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl phosphate |
InChI |
InChI=1S/C42H77O56P7.14Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;;;;;;;;/h8-56H,1-7H2,(H2,57,58,59)(H2,60,61,62)(H2,63,64,65)(H2,66,67,68)(H2,69,70,71)(H2,72,73,74)(H2,75,76,77);;;;;;;;;;;;;;/q;14*+1/p-14 |
InChI Key |
NDMFLIXECRFTEY-UHFFFAOYSA-A |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate](/img/structure/B12322370.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12322376.png)


![3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12322405.png)


![7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole](/img/structure/B12322457.png)
